1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives and various reagents for functional group modifications. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride include other pyrrole derivatives with similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
102132-00-3 |
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Molecular Formula |
C22H35Cl2N3O2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-[(4-prop-2-enoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H33N3O2.2ClH/c1-6-14-27-18-10-8-17(9-11-18)16-23-12-7-13-24-20(26)19-15-21(2,3)25-22(19,4)5;;/h6,8-11,15,23,25H,1,7,12-14,16H2,2-5H3,(H,24,26);2*1H |
InChI Key |
REKPPOVHVUYXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=C(C=C2)OCC=C)C.Cl.Cl |
Origin of Product |
United States |
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